molecular formula C12H16FN3O B8425742 3-Fluoro-4-(4-methylpiperazin-1-yl)benzamide

3-Fluoro-4-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B8425742
M. Wt: 237.27 g/mol
InChI Key: CZEXQPNYGVNYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(4-methylpiperazin-1-yl)benzamide is a useful research compound. Its molecular formula is C12H16FN3O and its molecular weight is 237.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16FN3O

Molecular Weight

237.27 g/mol

IUPAC Name

3-fluoro-4-(4-methylpiperazin-1-yl)benzamide

InChI

InChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)11-3-2-9(12(14)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H2,14,17)

InChI Key

CZEXQPNYGVNYQO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid (250 mg, 1.05 mmol) in THF (10 ml) was added triethylamine (221 μl, 1.58 mmol) and isobutyl chloroformate (145 μl, 1.10 mmol). The mixture was stirred at 0° C. for 1 hour, at which time concentrated aqueous ammonia (3 ml) was added. The reaction mixture was stirred for 3 hours then the volume was reduced in vacuo. The residue was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered, and then concentrated to afford (30.0 mg, 12%) of 3-fluoro-4-(4-methylpiperazin-1-yl)benzamide, which was used without further purification. MS (EI) for C12H16FN3O: 238 (MH+).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
221 μL
Type
reactant
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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